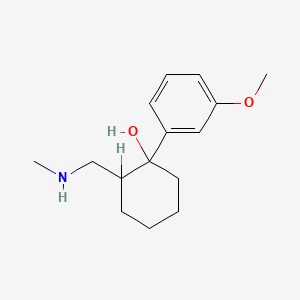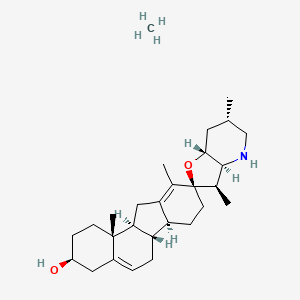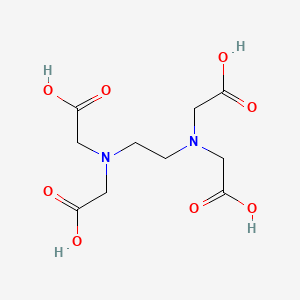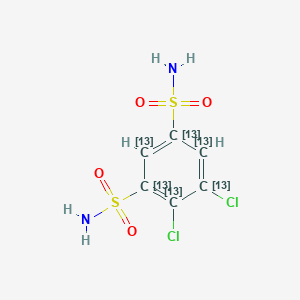
(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as D-Fructose, is a monosaccharide sugar with the molecular formula C6H12O6. It is commonly found in fruits, vegetables, and honey, and is an important source of energy for the human body.
Aplicaciones Científicas De Investigación
Antitumor Activities
L-Lyxono-1,4-lactone derivatives have been studied for their potential antitumor activities. They are part of a broader class of natural and synthetic lactones that have shown a broad spectrum of biological uses, including anti-cancer properties. For instance, resorcylic acid lactones, which share a similar structure, have been identified for their potent inhibitory activity against key enzymes involved in cancer cell proliferation .
Drug Discovery and Synthesis
L-Lyxono-1,4-lactone serves as a chiral building block in drug synthesis. Its stereochemistry is particularly valuable in the synthesis of complex molecules with multiple chiral centers, which are often found in natural product-based drugs .
Synthesis of Surfactants and Polymers
Carbohydrate-based lactones like L-Lyxono-1,4-lactone are used in the synthesis of surfactants and polymers. These compounds can improve the properties of materials, such as increasing biodegradability or enhancing the interaction with biological systems .
C-Glycosyl Compound Synthesis
The lactone ring in L-Lyxono-1,4-lactone can be exploited to synthesize C-glycosyl compounds. These molecules have applications in medicinal chemistry, particularly as antiviral agents, due to their stability and bioactivity .
Development of Bioactive Natural Products
L-Lyxono-1,4-lactone is instrumental in the synthesis of bioactive natural products. Its incorporation into larger molecules can lead to the discovery of new natural products with potential therapeutic effects .
Propiedades
IUPAC Name |
(3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-PZGQECOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@H]([C@H](C(=O)O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the common synthetic approaches to L-Lyxono-1,4-lactone?
A1: L-Lyxono-1,4-lactone can be synthesized from various starting materials, utilizing stereoselective transformations. One approach involves using readily available 2,3-O-isopropylidene-D-erythrose and employing dihydroxylation, iodolactonisation, and epoxidation reactions. Another method involves converting D-ribono-1,4-lactone into L-Lyxono-1,4-lactone through a series of reactions.
Q2: Can you provide an example of a specific synthetic route to L-Lyxono-1,4-lactone described in the research?
A2: One study describes the synthesis of 4-thio-L-lyxono-1,4-lactone starting from D-ribono-1,4-lactone. This multi-step synthesis involves protection, oxidation, reduction, tosylation, and thiirane ring formation, ultimately leading to the target molecule.
Q3: The provided research mentions derivatives of L-Lyxono-1,4-lactone. What are some examples, and why are they important?
A3: Derivatives like 2,3-O-isopropylidene-L-lyxono-1,4-lactone and 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-L-lyxono-1,5-lactam are important as chiral synthons. For instance, 2,3-O-isopropylidene-L-lyxono-1,4-lactone serves as a key intermediate in the synthesis of 4-thio-L-lyxono-1,4-lactone. The structure of 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-L-lyxono-1,5-lactam has been confirmed via X-ray crystallography, highlighting its potential use in synthesizing other chiral molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)


![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)






